N-[1-(4-fluorophenyl)ethyl]benzamide
Description
N-[1-(4-Fluorophenyl)ethyl]benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4-fluorophenethyl group. This compound belongs to a class of aromatic amides where the fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSBOJQKXBGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[1-(4-fluorophenyl)ethyl]benzamide and related benzamide derivatives:
Key Observations:
Electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance metabolic stability and polarity, whereas bulky groups (e.g., pyridone, tetrazole) modulate solubility and target specificity .
Biological Activity Trends: Piperazine-containing analogs exhibit CNS-targeted activity due to nitrogen’s lone-pair interactions with neurotransmitter receptors .
Physicochemical Properties :
- Fluorine at the para position consistently improves lipophilicity (logP ~2.5–3.5) and resistance to oxidative metabolism .
- Sulfonyl and tetrazole groups increase water solubility , addressing bioavailability challenges in hydrophobic benzamides .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(4-fluorophenyl)ethyl]benzamide, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise coupling : React 4-fluorophenyl ethylamine with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor progress via thin-layer chromatography (TLC) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 65-85%) depends on stoichiometric control of benzoyl chloride and reaction time .
- Quality control : Confirm structure via H-NMR (e.g., aromatic protons at δ 7.3–8.1 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) and mass spectrometry (expected [M+H] at m/z 273.1) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical workflow :
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .
- Spectroscopic validation : Compare IR spectra (amide C=O stretch at ~1650 cm) and F-NMR (single peak near -115 ppm for the fluorophenyl group) to reference data .
- Melting point : Confirm consistency with literature values (e.g., 142–145°C) to rule out polymorphic impurities .
Q. What solvent systems are compatible with this compound for in vitro studies?
- Solubility profile :
- Polar aprotic solvents : DMSO (≥50 mg/mL) or DMF for stock solutions.
- Aqueous stability : Prepare working solutions in PBS (pH 7.4) with ≤1% DMSO. Avoid prolonged storage in aqueous buffers due to hydrolysis risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- SAR strategies :
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF, -NO) on the benzamide ring to enhance π-π stacking with hydrophobic enzyme pockets .
- Fluorine positional isomers : Compare 4-fluorophenyl vs. 2- or 3-fluorophenyl derivatives using molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Biological validation : Test analogs against target enzymes (e.g., LSD1 or kinases) via fluorescence polarization or SPR assays. Prioritize compounds with IC < 1 μM .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting framework :
- Assay conditions : Verify buffer composition (e.g., Mg/ATP levels in kinase assays) and incubation times. Contradictions often arise from differences in enzyme sources or cofactor availability .
- Off-target profiling : Use selectivity panels (e.g., Eurofins Pharma Discovery) to rule out cross-reactivity with unrelated targets .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .
Q. What strategies mitigate amide bond hydrolysis during long-term stability studies?
- Stabilization approaches :
- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to prevent moisture-induced degradation .
- Excipient screening : Add cyclodextrins (e.g., HP-β-CD) or trehalose to aqueous formulations to stabilize the amide group .
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- In silico modeling :
- ADME prediction : Use SwissADME to calculate logP (target ~3.5 for blood-brain barrier penetration) and PSA (<90 Å for oral bioavailability) .
- Metabolic sites : Identify labile positions (e.g., benzylic C-H) via MetaSite to design deuterated or fluorinated analogs that resist CYP450 oxidation .
- Toxicity screening : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks early in development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
